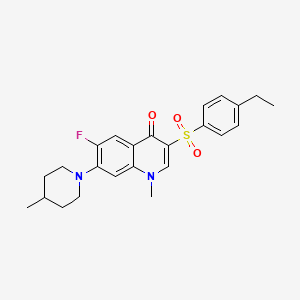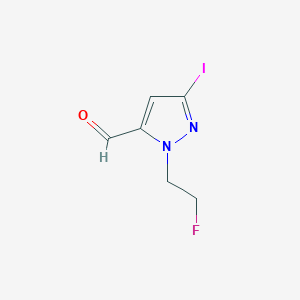
(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrobenzylidene moiety, and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group is introduced via a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and the thiazole derivative.
Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where piperidine is reacted with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents would be carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Researchers explore its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in material science.
Mécanisme D'action
The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. The piperidinyl group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(3-nitrobenzylidene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Similar structure but with a morpholine ring instead of piperidine.
(E)-5-(3-nitrobenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Contains a pyrrolidine ring instead of piperidine.
(E)-5-(3-nitrobenzylidene)-2-(azepan-1-yl)thiazol-4(5H)-one: Features an azepane ring instead of piperidine.
Uniqueness
(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is unique due to the combination of its nitrobenzylidene moiety, thiazole ring, and piperidinyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(5E)-5-[(3-nitrophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14-13(10-11-5-4-6-12(9-11)18(20)21)22-15(16-14)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHUXADOURCCB-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)



![N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405093.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole](/img/structure/B2405101.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)
